![molecular formula C19H18FNO3 B4889002 isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate](/img/structure/B4889002.png)
isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate
Overview
Description
Isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate, also known as IBAFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. IBAFA belongs to the class of acrylate compounds and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate is not fully understood, but studies have shown that it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has also been shown to inhibit the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has been shown to have low toxicity and does not cause significant biochemical or physiological effects in animal models. However, more research is needed to fully understand the long-term effects of isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate exposure.
Advantages and Limitations for Lab Experiments
One of the advantages of using isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer therapy. However, one limitation of using isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate research. One potential direction is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the exploration of isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate's potential applications in other fields, such as materials science and drug delivery. Additionally, more research is needed to fully understand the mechanism of action of isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate and its long-term effects on living organisms.
Conclusion:
In conclusion, isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate is a promising compound that has potential applications in various fields of scientific research. Its anti-tumor activity and ability to selectively target cancer cells make it a potential candidate for cancer therapy. However, more research is needed to fully understand its mechanism of action and long-term effects. With further research, isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate may prove to be a valuable tool in the fight against cancer and other diseases.
Scientific Research Applications
Isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has shown potential applications in various fields of scientific research. One of the most promising applications of isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate is in the field of cancer research. Studies have shown that isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has anti-tumor activity, making it a potential candidate for cancer therapy. isopropyl 2-(benzoylamino)-3-(4-fluorophenyl)acrylate has also been used in the development of fluorescent probes for imaging cancer cells.
properties
IUPAC Name |
propan-2-yl (Z)-2-benzamido-3-(4-fluorophenyl)prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3/c1-13(2)24-19(23)17(12-14-8-10-16(20)11-9-14)21-18(22)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,22)/b17-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCLNSPBQXXTJC-ATVHPVEESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=CC1=CC=C(C=C1)F)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C(=C/C1=CC=C(C=C1)F)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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